molecular formula C11H20O B14069795 1-(Pentyloxy)cyclohex-1-ene CAS No. 61382-77-2

1-(Pentyloxy)cyclohex-1-ene

Cat. No.: B14069795
CAS No.: 61382-77-2
M. Wt: 168.28 g/mol
InChI Key: NULVUQQEOZNQNB-UHFFFAOYSA-N
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Description

1-(Pentyloxy)cyclohex-1-ene is an organic compound with the molecular formula C11H20O It is a derivative of cyclohexene, where a pentyloxy group is attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pentyloxy)cyclohex-1-ene can be synthesized through the reaction of cyclohexene with pentanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ether bond between the cyclohexene and the pentyloxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This might include the use of continuous reactors and advanced separation techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Pentyloxy)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

    Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Formation of cyclohexanone or cyclohexanoic acid.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

1-(Pentyloxy)cyclohex-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pentyloxy)cyclohex-1-ene involves its interaction with various molecular targets. The pentyloxy group can interact with hydrophobic regions of proteins or membranes, potentially altering their function. The cyclohexene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

    Cyclohexene: A simpler analog without the pentyloxy group.

    Cyclohexanol: The hydroxyl derivative of cyclohexene.

    Cyclohexanone: The ketone derivative of cyclohexene.

Uniqueness: The combination of the cyclohexene ring and the pentyloxy group makes it a versatile compound for various chemical reactions and applications .

Properties

CAS No.

61382-77-2

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-pentoxycyclohexene

InChI

InChI=1S/C11H20O/c1-2-3-7-10-12-11-8-5-4-6-9-11/h8H,2-7,9-10H2,1H3

InChI Key

NULVUQQEOZNQNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CCCCC1

Origin of Product

United States

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